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Compound Name: Ruthenium(2+);hydrate

Cat. No.: B15438635

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure of the
hexaaquaruthenium(ll) ion, [Ru(H20)s]?*, with other relevant hydrated divalent metal ions. The
data presented is crucial for understanding the coordination chemistry, stereochemistry, and
non-covalent interactions of these fundamental chemical entities. Such information is
invaluable in fields ranging from materials science to rational drug design, where the precise
geometry of metal complexes can dictate their physical and biological properties.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for [Ru(H20)s]?* and
comparable hexaaquated divalent metal ions. These ions are frequently encountered in
chemical and biological systems, making a direct comparison of their structural parameters
particularly insightful. The data has been compiled from single-crystal X-ray diffraction studies.
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[Ru(H20)6)** [Fe(H20)6)** (in . .
) . [Co(H20)e]** [Ni(H20)e6]** (in
(in p- trifluorometha o .
Parameter (in nitrate salt) chloride salt)
toluenesulfona nesulfonate
[2] [3]
te salt)[1] salt)
Crystal System Triclinic Orthorhombic Monoclinic Triclinic
Space Group P1 Pnma C2/c P1
a (R) 6.138 11.9334 12.933 6.6418
b (A) 7.287 9.3394 6.834 7.9739
c (A) 12.423 20.5775 14.368 8.4414
a(®) 92.22 90 90 70.071
B () 94.82 90 99.58 79.522
vy (®) 107.13 90 90 70.368
Average M-O
] 2.122 ~2.13 ~2.08 ~2.06
Distance (A)
Coordination
Octahedral Octahedral Octahedral Octahedral

Geometry

Experimental Protocols

The determination of the crystal structures summarized above involves the technique of single-
crystal X-ray diffraction. Below is a detailed, generalized protocol that outlines the key steps in
such an experiment.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful structure determination. For
hydrated metal salts, crystals are typically grown by slow evaporation of a saturated aqueous
solution or by slow cooling of a supersaturated solution.

o Synthesis of --INVALID-LINK--2: Crystals of hexaaquaruthenium(ll) p-toluenesulfonate were
grown from aqueous solutions of [Ru(H20)e)2*, which were obtained by the reduction of
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RuOa solutions with metallic lead.[1]

o Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected
under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks
or other visible defects.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head.
o Avery fine glass fiber or a cryoloop is used to pick up the crystal.

o A small amount of an inert oil (e.g., Paratone-N) is often used to coat the crystal to prevent
dehydration and to act as an adhesive.

e The mounted crystal is then placed on the diffractometer. For measurements at low
temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas.

Data Collection

X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a
suitable X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector (e.g., a CCD or CMOS
detector).

e The diffractometer rotates the crystal through a series of angles.

o At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is
recorded by the detector.

o Afull sphere of data is collected to ensure that all unique reflections are measured.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the
intensities of the diffracted X-ray beams.

 Integration: The raw diffraction images are processed to integrate the intensity of each
reflection.
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e Scaling and Merging: The intensities are scaled and corrected for various experimental
factors (e.g., absorption, Lorentz factor, polarization).

 Structure Solution: The positions of the heavy atoms (e.g., Ru, Fe, Co, Ni) are often
determined first using methods like the Patterson or direct methods. The positions of the
lighter atoms (O, C, H) are then found from the electron density map calculated from the
initial phases.

» Structure Refinement: The atomic positions and other parameters (e.g., thermal
displacement parameters) are refined using a least-squares method to obtain the best fit
between the observed and calculated structure factors.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the
crystallographic analysis of hydrated metal ions.
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Fig. 1: Experimental workflow for single-crystal X-ray diffraction.
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Fig. 2: Comparison of average metal-oxygen bond distances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the X-ray Crystal Structure of
Hexaaquaruthenium(ll)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15438635#x-ray-crystal-structure-of-ruthenium-2-
hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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